![molecular formula C19H24BrN5O B6473781 4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 2640845-92-5](/img/structure/B6473781.png)

4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine (hereafter referred to as 4-BMPPM) is an organic compound that has been studied for its potential applications in scientific research. 4-BMPPM is a derivative of the piperazine family of compounds, which are known for their high solubility in water and the ability to form stable complexes with a variety of other molecules. As such, 4-BMPPM is a promising compound for use in a variety of scientific applications, including drug discovery, medicinal chemistry, and biochemical research.

Aplicaciones Científicas De Investigación

4-BMPPM has been studied for its potential applications in scientific research. Its high solubility in aqueous solutions and its ability to form complexes with other molecules make it a promising compound for use in drug discovery, medicinal chemistry, and biochemical research. In particular, 4-BMPPM has been studied for its ability to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of the endocannabinoid anandamide. By inhibiting FAAH, 4-BMPPM has been shown to increase the levels of anandamide in the body, which could potentially be used to treat a variety of conditions, such as anxiety and depression.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with a variety of targets, including acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter essential for many functions in the body .

Mode of Action

Similar compounds have been shown to inhibit ache and bche . Inhibition of these enzymes increases the levels of acetylcholine in the body, which can have various effects depending on the specific context .

Biochemical Pathways

Inhibition of ache and bche, as seen with similar compounds, would affect the cholinergic pathway . This could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Pharmacokinetics

It is known that the piperazine moiety, which is present in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The inhibition of ache and bche by similar compounds can lead to increased acetylcholine levels, which can affect various physiological processes, including muscle contraction, heart rate, and cognition .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-BMPPM has several advantages for use in lab experiments. Its high solubility in aqueous solutions and its ability to form complexes with other molecules make it a promising compound for use in drug discovery, medicinal chemistry, and biochemical research. In addition, 4-BMPPM is relatively inexpensive and easy to synthesize. However, 4-BMPPM also has several limitations. Its effects on FAAH are relatively weak, which limits its usefulness in drug discovery applications. In addition, its effects on other proteins, such as the serotonin transporter, are not yet fully understood.

Direcciones Futuras

There are several potential future directions for research on 4-BMPPM. First, further research is needed to better understand the compound’s mechanism of action. In particular, more research is needed to understand how 4-BMPPM binds to other proteins, such as the serotonin transporter. Second, further research is needed to better understand the compound’s biochemical and physiological effects. In particular, studies are needed to determine whether 4-BMPPM could be used to treat a variety of conditions, such as anxiety and depression. Finally, further research is needed to optimize the synthesis of 4-BMPPM, in order to make it more cost-effective and easier to synthesize.

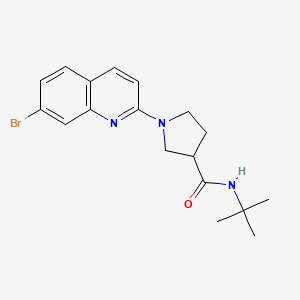

Métodos De Síntesis

4-BMPPM can be synthesized in a two-step process, beginning with the reaction of 4-bromophenylmethyl piperazine with pyridazine-3-yl chloride. This reaction yields the intermediate product, 4-bromophenylmethylpiperazin-1-yl pyridazine (4-BMPP). This intermediate is then reacted with morpholine to yield the final product, 4-BMPPM. The entire synthesis process is illustrated in Figure 1.

Figure 1. Synthesis of 4-BMPPM.

Propiedades

IUPAC Name |

4-[6-[4-[(4-bromophenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrN5O/c20-17-3-1-16(2-4-17)15-23-7-9-24(10-8-23)18-5-6-19(22-21-18)25-11-13-26-14-12-25/h1-6H,7-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMGITXPLJOGRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NN=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6473699.png)

![4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6473701.png)

![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473713.png)

![4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473724.png)

![4-[(3-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473725.png)

![4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473733.png)

![2-(4-chlorophenoxy)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide](/img/structure/B6473740.png)

![4-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6473760.png)

![N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473764.png)

![4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6473777.png)

![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6473793.png)